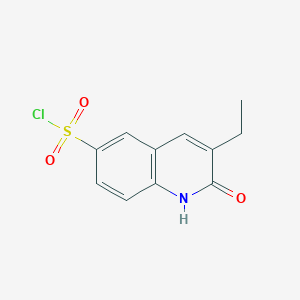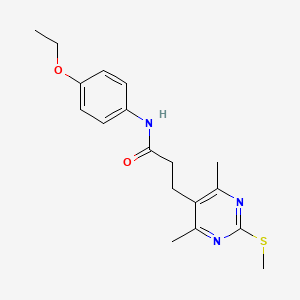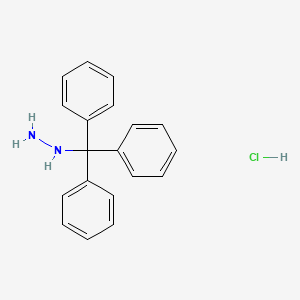![molecular formula C15H13N7OS B2399768 N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-carboxamid CAS No. 1286724-85-3](/img/structure/B2399768.png)
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13N7OS and its molecular weight is 339.38. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Antikrebsmittel: Forscher untersuchen das Potenzial dieser Verbindung als Antikrebsmittel. Ihre einzigartige Struktur kann das Wachstum von Krebszellen oder Signalwege stören .
- Antibakterielle und Antimykotische Eigenschaften: Die Benzimidazol- und Triazol-Einheiten tragen zur antimikrobiellen Aktivität bei. Wissenschaftler untersuchen ihre Wirksamkeit gegen bakterielle und Pilzinfektionen .
- Enzymhemmer: Die Struktur der Verbindung legt nahe, dass sie als Enzyminhibitor wirken könnte. Forscher untersuchen ihre Wechselwirkungen mit bestimmten Enzymen, was möglicherweise zu therapeutischen Anwendungen führt .
- Einzelmolekülmagnete: Bestimmte Derivate dieser Verbindung weisen ein Einzelmolekülmagnetverhalten auf. Diese Materialien finden Anwendung in der Datenspeicherung und im Quantencomputing .
- Katalyse: Cobaltkomplexe, die von (Benzo[d]imidazol-2-yl)methanolen abgeleitet sind, dienen als Katalysatoren für die Elektrooxidation von Wasser. Solche Katalysatoren sind essentiell für die nachhaltige Energieumwandlung .
- Fluorophore: Forscher untersuchen Derivate dieser Verbindung als rot emittierende Fluorophore. Ihre hohen Quantenausbeuten und die Absorption im Nahinfrarotbereich machen sie für die biologische Bildgebung wertvoll .
- Quorum-Sensing-Modulation: Die Verbindung kann die bakterielle Quorum-Sensing stören, ein Kommunikationssystem, das von Krankheitserregern verwendet wird. Die Hemmung von Quorum-Sensing könnte zu neuartigen antibakteriellen Strategien führen .
- In-vitro-Antitumor-Screening: Forscher bewerten die synthetisierten Derivate auf ihre Antitumoraktivität gegenüber verschiedenen Krebszelllinien. Diese Bewertung liefert Erkenntnisse über ihr Potenzial als Chemotherapeutika .
Medizinische Chemie und Arzneimittelentwicklung
Chemische Biologie und Enzyminhibition
Materialwissenschaften und Koordinationschemie
Biologische Bildgebung und Fluoreszenzsonde
Pharmakologie und Quorum-Sensing-Inhibition
Antitumoraktivität
Wirkmechanismus
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known for their diverse biological activities . The specific molecular and cellular effects of this compound would require further investigation.
Biochemische Analyse
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .
Cellular Effects
Some imidazole derivatives have been shown to inhibit the growth of tumor cell lines in a dose and cell line specific manner . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS/c1-9-13(20-21-22(9)15-16-6-7-24-15)14(23)17-8-12-18-10-4-2-3-5-11(10)19-12/h2-7H,8H2,1H3,(H,17,23)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCKABSRTUQUIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)



![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)


![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)
![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)

![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)
